N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
Description
N2-(4-Methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a nitro group at position 5 and substituted aromatic amines at positions 2 (4-methoxyphenyl) and 4 (phenyl). Its molecular formula is C17H16N6O3, with a molar mass of 352.35 g/mol.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-26-13-9-7-12(8-10-13)20-17-21-15(18)14(23(24)25)16(22-17)19-11-5-3-2-4-6-11/h2-10H,1H3,(H4,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXLPRROPNGWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a nitro-substituted pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite for reduction, potassium carbonate for base-catalyzed reactions, and various solvents like DMF and ethanol. Reaction conditions typically involve moderate to high temperatures and controlled pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares the target compound with structurally similar pyrimidine derivatives, highlighting substituent variations and their implications:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (NO₂, F, Cl): The nitro group (NO₂) increases electrophilicity, facilitating interactions with biological nucleophiles (e.g., DNA). Fluorine and chlorine substituents enhance metabolic stability and lipophilicity but may elevate toxicity risks (e.g., ’s chloro derivative) .
- Electron-Donating Groups (OCH₃):
Methoxy groups improve aqueous solubility but may reduce membrane permeability. Para-substitution (e.g., 4-methoxyphenyl) optimizes solubility without steric hindrance, while dimethoxy derivatives () further enhance polarity . - Nitroso vs. Nitro: Nitroso (NO) derivatives () exhibit distinct reactivity, acting as nitric oxide (NO) donors under physiological conditions, which may confer vasodilatory or cytotoxic effects .
Biological Activity
N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.
Chemical Structure and Synthesis
This compound features a complex structure with multiple functional groups that influence its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including the condensation of 4-methoxyaniline with nitro-substituted pyrimidine derivatives under basic conditions using solvents like dimethylformamide (DMF) at elevated temperatures.
Biological Activity Overview
The compound's biological activity has been primarily studied in the context of its antimicrobial and anticancer properties. Its unique combination of functional groups allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The mechanism of action involves binding to specific enzymes or receptors, leading to altered cellular activities. For example, it may inhibit enzymes involved in cell proliferation, suggesting potential in cancer therapy.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against drug-sensitive strains of Mycobacterium tuberculosis, while showing limited activity against other Gram-positive and Gram-negative pathogens .
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Notably, it has shown effectiveness against MCF-7 (breast cancer) and KB-3-1 (oral cancer) cell lines . The compound's ability to inhibit specific signaling pathways involved in cancer progression underscores its potential as an anticancer agent.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine | Structure | Antimicrobial |
| 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Structure | Anticancer |
The comparison highlights that while similar compounds may share structural features, their biological activities can differ significantly based on the substituents present.
Case Studies
- Antimycobacterial Screening : A study focused on the synthesis and testing of various pyrimidine derivatives demonstrated that this compound exhibited moderate potency against Mycobacterium tuberculosis, indicating its potential as a lead compound for further development in tuberculosis treatment .
- Cancer Cell Line Evaluation : In a series of experiments evaluating the cytotoxic effects on different cancer cell lines (MCF-7 and L929), the compound showed promising results in inhibiting cell growth and inducing apoptosis at specific concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
